molecular formula C4H3Cl2NO B2799591 5-Chloro-3-(chloromethyl)isoxazole CAS No. 2377033-91-3

5-Chloro-3-(chloromethyl)isoxazole

Cat. No. B2799591
CAS RN: 2377033-91-3
M. Wt: 151.97
InChI Key: ZMSQQPMBZNWQQN-UHFFFAOYSA-N
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Description

5-Chloro-3-(chloromethyl)isoxazole is a chemical compound with the molecular formula C4H3Cl2NO . It is a type of isoxazole, which is a five-membered heterocyclic compound . Isoxazoles are commonly found in many commercially available drugs and are known for their significant pharmacophore properties .


Synthesis Analysis

The synthesis of 5-Chloro-3-(chloromethyl)isoxazole can be achieved through a one-pot procedure. This involves the cycloaddition of nitrile oxides generated in situ from aldoximes to 2,3-dichloro-1-propene in the oxidizing system Oxone®–NaCl–Na2CO3 in an aqueous medium . This method is effective for oximes of both aromatic and aliphatic aldehydes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(chloromethyl)isoxazole consists of a five-membered isoxazole ring with a chloromethyl group attached to it . The isoxazole ring is a common structural feature in many medications .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-3-(chloromethyl)isoxazole are primarily based on the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones containing a chlorine atom . Another approach involves the cycloaddition of nitrile oxides to propargyl halides or propargyl alcohol .

Scientific Research Applications

Isoxazole Synthesis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . “5-Chloro-3-(chloromethyl)isoxazole” can be used in the synthesis of isoxazoles .

Drug Discovery

Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . Therefore, “5-Chloro-3-(chloromethyl)isoxazole” can be used in drug discovery research .

One-Pot Synthesis

A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles from available starting aldoximes and 2,3-dichloro-1-propene has been proposed . This synthesis is effective for oximes of both aromatic and aliphatic aldehydes .

Building Blocks for Isoxazole Derivatives

Halo-methylisoxazoles are in demand as building blocks for the synthesis of isoxazole derivatives . “5-Chloro-3-(chloromethyl)isoxazole” can be used in this context .

Reaction with Nucleophiles

One of the convenient ways of introducing an isoxazole fragment into organic molecules is the reaction of halomethylisoxazoles with O-, N-, S-nucleophiles . “5-Chloro-3-(chloromethyl)isoxazole” can be used in these reactions .

Synthesis of Isoxazoline

“5-Chloro-3-(chloromethyl)isoxazole” can be prepared by cycloaddition of nitrile oxides to 2,3-dichloro-1-propene, followed by dehydrochlorination of the intermediate isoxazoline .

Safety And Hazards

When handling 5-Chloro-3-(chloromethyl)isoxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

The future directions in the research of 5-Chloro-3-(chloromethyl)isoxazole could involve the development of new eco-friendly synthetic strategies . There is also a growing interest in the development of new methods of synthesis of isoxazole derivatives and study of their properties .

properties

IUPAC Name

5-chloro-3-(chloromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO/c5-2-3-1-4(6)8-7-3/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSQQPMBZNWQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(chloromethyl)isoxazole

CAS RN

2377033-91-3
Record name 5-chloro-3-(chloromethyl)-1,2-oxazole
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